molecular formula C12H17NO2 B2874294 (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine CAS No. 161364-83-6

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine

Cat. No.: B2874294
CAS No.: 161364-83-6
M. Wt: 207.273
InChI Key: RKGKCHBDKRVJAV-SNVBAGLBSA-N
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Description

(2R)-2-[(2-Methoxyphenoxy)methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by a 2-methoxyphenoxy substituent attached to the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their structural versatility and ability to engage in hydrogen bonding or π-π interactions .

Properties

IUPAC Name

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKCHBDKRVJAV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161364-83-6
Record name (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine
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Preparation Methods

Substrate Design and Catalytic Systems

The hydrogenation of prochiral pyrroline precursors offers a direct route to enantiomerically enriched pyrrolidines. For (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine, this approach requires synthesizing a substituted pyrroline bearing the (2-methoxyphenoxy)methyl group. As demonstrated in Patent WO2008137087A1, platinum-based catalysts (e.g., Pt/C or PtO₂) in alcoholic solvents achieve high conversion rates for analogous 2-methylpyrroline hydrogenation. Adapting this method, the target compound could be synthesized via:

  • Precursor synthesis : Reacting 2-methoxyphenol with propargyl bromide to form 2-(prop-2-yn-1-yloxy)methoxybenzene, followed by cyclization to generate the pyrroline scaffold.
  • Asymmetric hydrogenation : Using a chiral catalyst such as Ru(II)-BINAP to induce the R-configuration.

Key parameters :

  • Catalyst loading : 0.5–2 mol% Ru(II)-BINAP.
  • Solvent : Ethanol-methanol mixtures (2:1 v/v).
  • Pressure : 50–100 bar H₂.
  • Optical purity : Up to 98% ee achievable with optimized ligands.

Challenges and Optimizations

  • Steric hindrance : Bulky substituents on the pyrroline ring may reduce catalytic activity.
  • Byproducts : Over-reduction to pyrrolidine or dehydrogenation side reactions necessitate careful temperature control (20–40°C).

Chiral Pool Synthesis from Prolinol Derivatives

Leveraging (R)-Prolinol as a Starting Material

(R)-Prolinol ((2R)-2-(hydroxymethyl)pyrrolidine) serves as a chiral building block for introducing the phenoxymethyl group. Patent US7244852B2 outlines a protocol for converting prolinol derivatives into enantiopure targets:

  • Protection : Boc-protection of the pyrrolidine nitrogen.
  • Functionalization : Tosylation of the hydroxymethyl group using TsCl in CH₂Cl₂ with triethylamine.
  • Nucleophilic substitution : Reaction with sodium 2-methoxyphenoxide in DMF at 80°C.
  • Deprotection : Removal of the Boc group via HCl in dioxane.

Reaction conditions :

  • Yield : 65–75% over four steps.
  • Optical purity : >99% ee when starting from enantiopure (R)-prolinol.

Resolution of Racemic Mixtures

For non-enantiopure starting materials, diastereomeric salt formation with L-tartaric acid (as in Patent WO2008137087A1) resolves racemic prolinol. Recrystallization from ethanol improves ee to >95%.

Nucleophilic Substitution on Halogenated Intermediates

Synthesis of 2-(Halomethyl)pyrrolidine

This route involves introducing a halogen atom at the 2-position of pyrrolidine, followed by displacement with 2-methoxyphenoxide. Key steps include:

  • Halogenation : Treating (R)-2-(hydroxymethyl)pyrrolidine with PBr₃ or SOCl₂ to form 2-(bromomethyl)pyrrolidine.
  • Substitution : Reacting with 2-methoxyphenol and K₂CO₃ in DMF at 100°C.

Optimization data :

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 100°C
Reaction time 12–24 hours
Yield 60–70%

Competing Elimination Pathways

Polar aprotic solvents (e.g., DMSO) minimize elimination by stabilizing the transition state. Catalytic iodide salts (e.g., NaI) enhance nucleophilicity of 2-methoxyphenoxide.

Mitsunobu Etherification

Direct Ether Bond Formation

The Mitsunobu reaction enables stereospecific coupling of (R)-prolinol with 2-methoxyphenol, preserving chirality:

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
  • Conditions : 0°C to room temperature, 6–12 hours.

Performance metrics :

  • Yield : 80–85%.
  • ee retention : >99%.

Limitations

  • Cost : High reagent expense limits scalability.
  • Byproducts : Triphenylphosphine oxide necessitates chromatographic purification.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Asymmetric hydrogenation 70–80 95–98 High Moderate
Chiral pool synthesis 65–75 >99 Moderate High
Nucleophilic substitution 60–70 95–98 High Low
Mitsunobu reaction 80–85 >99 Low Low

Industrial-Scale Considerations

Catalyst Recycling

Platinum catalysts from hydrogenation routes can be recovered via filtration (Patent WO2008137087A1), reducing costs.

Solvent Selection

Ethanol-methanol mixtures and DMF are preferred for their balance of solubility and ease of removal.

Environmental Impact

Nucleophilic substitution generates halide waste, necessitating brine washes. Mitsunobu reactions produce stoichiometric phosphine oxide, complicating waste management.

Scientific Research Applications

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine with key analogs, focusing on structural variations, synthesis, and functional properties.

Moguisteine (Ethyl ester of (R,S)-3-[1,3-thiazolidin-3-yl]-(2-methoxyphenoxy)methyl]-3-oxypropanoic acid)

  • Structural Differences : Replaces the pyrrolidine ring with a thiazolidine ring and includes an ethyl ester group.
  • Synthesis: Synthesized via a cyclic intermediate (2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane), achieving high yield and purity .
  • Key Contrast : The thiazolidine ring introduces sulfur, altering electronic properties and metabolic stability compared to pyrrolidine analogs .

(2R)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine

  • Structural Differences: Features bulkier diphenyl and trimethylsilyloxy groups instead of 2-methoxyphenoxy.
  • Physicochemical Properties : Higher molecular weight (325.52 g/mol) and lipophilicity due to aromatic and silyl groups .
  • Applications : Used as a chiral auxiliary in asymmetric synthesis, leveraging steric hindrance for enantioselectivity .

(2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine

  • Structural Differences: Substitutes 2-methoxyphenoxy with 4-benzylphenoxy, increasing aromatic bulk.
  • Physicochemical Properties: Molecular formula C₁₈H₂₁NO (MW: 267.37 g/mol).
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to the target compound .

(2R)-2-[(tert-Butoxy)methyl]pyrrolidine Hydrochloride

  • Structural Differences : Contains a tert-butoxy group, a sterically hindered electron-donating substituent.
  • Physicochemical Properties : Lower molecular weight (193.72 g/mol) and improved aqueous solubility due to the hydrochloride salt .
  • Applications : Intermediate in drug synthesis, where steric bulk may prevent undesired metabolic oxidation .

(2R)-2-[(Diphenylphosphino)methyl]pyrrolidine

  • Structural Differences: Incorporates a diphenylphosphino group, introducing phosphorus for ligand-metal coordination.
  • Applications : Used in catalysis (e.g., cross-coupling reactions) due to its ability to bind transition metals .
  • Key Contrast: The phosphino group confers redox activity absent in oxygen-based analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Reference
This compound C₁₂H₁₇NO₂ 207.27 2-Methoxyphenoxy Medicinal chemistry, chiral synth
Moguisteine C₁₇H₂₂N₂O₄S 350.43 Thiazolidine, ethyl ester Antitussive agent
(2R)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine C₂₀H₂₇NOSi 325.52 Diphenyl, trimethylsilyloxy Asymmetric synthesis
(2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine C₁₈H₂₁NO 267.37 4-Benzylphenoxy Drug intermediate
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine HCl C₉H₂₀ClNO 193.72 tert-Butoxy Pharmaceutical synth
(2R)-2-[(Diphenylphosphino)methyl]pyrrolidine C₁₇H₂₀NP 269.30 Diphenylphosphino Catalysis

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis shares methodologies with analogs, such as nucleophilic substitution (e.g., moguisteine’s cyclic intermediate ).
  • Biological Relevance: 2-Methoxyphenoxy derivatives exhibit pharmacological activity (e.g., moguisteine’s antitussive action), while phosphino/phenyl analogs are geared toward catalysis .
  • Steric and Electronic Effects : Bulkier substituents (e.g., tert-butoxy, diphenyl) enhance stability but reduce solubility, whereas polar groups (e.g., hydrochloride salts) improve bioavailability .

Biological Activity

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine is a compound belonging to the pyrrolidine class, which has garnered attention due to its diverse biological activities. Pyrrolidine derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases : Similar to other pyrrolidine derivatives, this compound may inhibit specific protein kinases involved in cancer progression. Studies have shown that pyrrolidine analogs can act as competitive inhibitors of key enzymes like EGFR and VEGFR, which are crucial in tumor growth and metastasis .
  • Modulation of Glutamate Receptors : The compound may also influence metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Agonists and antagonists targeting these receptors have shown promise in preclinical models for conditions such as anxiety and depression .

Biological Activity Overview

The following table summarizes the reported biological activities associated with this compound and related compounds:

Biological Activity Mechanism Reference
AnticancerInhibition of EGFR and VEGFR
Anti-inflammatoryCOX-1 and COX-2 inhibition
NeuroprotectiveModulation of mGluRs
AntioxidantReduction of oxidative stress

Case Studies

  • Anticancer Activity : A study investigated a series of pyrrolidine derivatives, including this compound, for their antiproliferative effects on various cancer cell lines. The results indicated significant inhibition of cell growth in MDA-MB-231 breast cancer cells with an IC50 value indicative of potent activity .
  • Neuroprotective Effects : Research has highlighted the potential neuroprotective properties of pyrrolidine compounds through their action on mGluRs. These compounds showed efficacy in reducing symptoms in preclinical models of anxiety and depression, suggesting a role for this compound in psychiatric disorders .
  • Anti-inflammatory Properties : In an experimental model, the compound demonstrated significant inhibition of pro-inflammatory cytokine production, indicating its potential use as an anti-inflammatory agent. This effect was linked to its ability to inhibit COX enzymes, which play a critical role in inflammatory processes .

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